N-(Ethylamino) Fluvoxamine is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor primarily used in the treatment of obsessive-compulsive disorder and depression. The compound is characterized by the addition of an ethylamino group, which may influence its pharmacological properties and efficacy.
N-(Ethylamino) Fluvoxamine can be synthesized from fluvoxamine through a reaction with ethylamine. This modification potentially alters its interaction with neurotransmitter systems, enhancing its therapeutic profile. The compound is also noted in various patents and scientific literature as a significant variant of fluvoxamine .
N-(Ethylamino) Fluvoxamine falls under the category of psychoactive pharmaceuticals, specifically within the class of antidepressants. Its chemical structure can be denoted as C17H26F3N3O2, indicating the presence of trifluoromethyl groups that are characteristic of many antidepressants in this class .
The synthesis of N-(Ethylamino) Fluvoxamine generally involves the following steps:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, time, and solvent choice can significantly affect the outcome. For instance, maintaining an inert atmosphere during the reaction may prevent oxidation or degradation of sensitive components .
The molecular structure of N-(Ethylamino) Fluvoxamine features a central fluvoxamine backbone modified by an ethylamino group. The trifluoromethyl group attached to the phenyl ring contributes to its lipophilicity and potential biological activity.
N-(Ethylamino) Fluvoxamine may participate in various chemical reactions typical for amines, such as:
Understanding these reactions is crucial for developing formulations that maintain stability and bioavailability in pharmaceutical applications. Reaction conditions must be optimized to minimize degradation products that could affect therapeutic outcomes .
N-(Ethylamino) Fluvoxamine functions primarily as a selective serotonin reuptake inhibitor. By inhibiting the reuptake of serotonin in the brain, it increases serotonin levels in synaptic clefts, which can enhance mood and alleviate symptoms associated with depression and anxiety disorders.
The mechanism involves binding to the serotonin transporter protein (SERT), leading to increased serotonin availability at postsynaptic receptors. Studies have shown that derivatives like N-(Ethylamino) Fluvoxamine may exhibit altered binding affinities compared to fluvoxamine itself, potentially leading to varied therapeutic effects .
N-(Ethylamino) Fluvoxamine has potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: